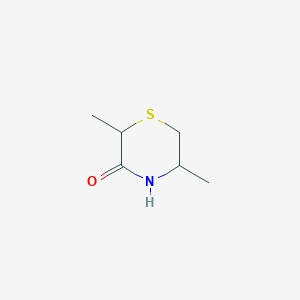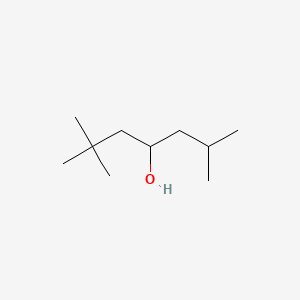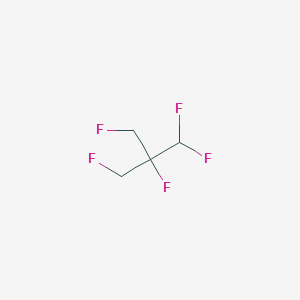![molecular formula C32H24CoN8NaO10 B14469882 sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) CAS No. 71566-26-2](/img/structure/B14469882.png)
sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) is a complex azo dye derivative Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+), the process begins with the diazotization of aniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. This is followed by coupling with a nitrophenol derivative under basic conditions to form the azo dye. The cobalt(3+) ion is then introduced through complexation reactions .
Industrial Production Methods
Industrial production of azo dyes often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and phenolate moieties.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated aromatic derivatives
Scientific Research Applications
The compound has diverse applications in scientific research:
Chemistry: Used as a chromophore in various chemical reactions and studies.
Biology: Investigated for its potential as a biological stain and in DNA binding studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in dyeing processes, particularly for textiles and polymers .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The azo group can participate in electron transfer reactions, while the cobalt(3+) ion can coordinate with various ligands, influencing the compound’s reactivity and binding properties. These interactions can affect cellular processes and pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(bromophenyl)diazenyl]phenol
- 4-hydroxy-3-[(3-nitrophenyl)diazenyl]benzaldehyde
- 1-[(E)-[(4-iodophenyl)diazenyl]-2-naphthol
Uniqueness
The incorporation of the cobalt(3+) ion distinguishes sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) from other azo dyes.
Properties
CAS No. |
71566-26-2 |
|---|---|
Molecular Formula |
C32H24CoN8NaO10 |
Molecular Weight |
762.5 g/mol |
IUPAC Name |
sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) |
InChI |
InChI=1S/2C16H14N4O5.Co.Na/c2*1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-9-12(20(24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,17,23);;/q;;+3;+1/p-4/b2*15-10-,19-18?;; |
InChI Key |
AQRNVEOQPRUHAH-TUVBUYJCSA-J |
Isomeric SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Co+3] |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-].[Na+].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


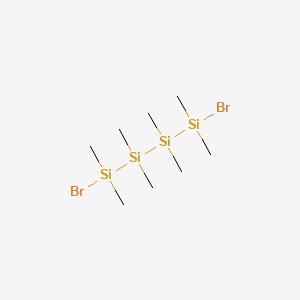
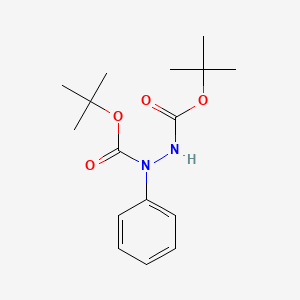

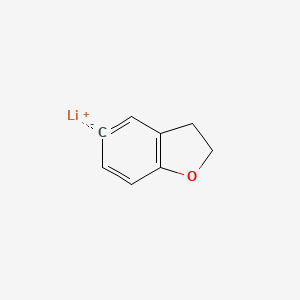
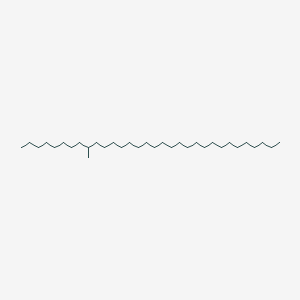

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
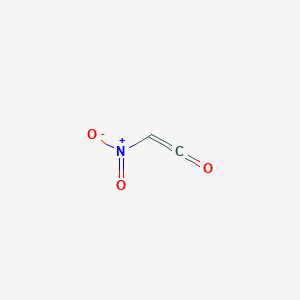
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
